1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol
Description
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-(5-propan-2-ylpyrimidin-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C12H19N3O/c1-9(2)10-7-13-12(14-8-10)15-5-3-11(16)4-6-15/h7-9,11,16H,3-6H2,1-2H3 |
InChI Key |
DSXZZAFXHDTURO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(N=C1)N2CCC(CC2)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Piperidin-4-ol
Piperidin-4-ol is often prepared as an intermediate. A common method involves:
Step 2: Introduction of Pyrimidinyl Group
The pyrimidinyl group is introduced via nucleophilic substitution or coupling reactions:
- Reagents: A halogenated pyrimidine derivative (e.g., 5-isopropylpyrimidine bromide) reacts with piperidin-4-ol.
- Catalysts: Palladium-based catalysts (e.g., Pd/C) or bases like potassium carbonate are used to facilitate the reaction.
- Solvents: Aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for this step.
Step 3: Hydroxylation at the 4-position
Hydroxylation at the 4-position of the piperidine ring can be achieved by:
- Oxidation followed by reduction, using reagents like m-chloroperbenzoic acid (mCPBA) for oxidation and subsequent reduction with NaBH$$_4$$.
- Alternatively, direct hydroxylation using hydrogen peroxide in the presence of a catalyst may also be employed.
Reaction Conditions
| Step | Reagents & Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Reduction of 4-piperidone | NaBH$$4$$, H$$2$$/Pd | Ethanol, Methanol | 0–25°C | ~85–90 |
| Pyrimidinyl coupling | Halogenated pyrimidine, K$$2$$CO$$3$$ | DMF, Acetonitrile | 60–80°C | ~70–80 |
| Hydroxylation | mCPBA, NaBH$$_4$$ | Dichloromethane | Room temp | ~75 |
Key Considerations
- Purity Control : The final product is typically purified using silica gel column chromatography with eluents such as methanol in dichloromethane.
- Safety Precautions : Handling strong bases, oxidizing agents, and halogenated compounds requires appropriate safety measures.
- Optimization : Reaction conditions (e.g., temperature, solvent choice) may require optimization depending on scale and desired yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For example, as a CCR5 antagonist, it binds to the CCR5 receptor, preventing the entry of HIV into host cells. This interaction involves the formation of a strong salt-bridge between the basic nitrogen atom of the compound and the receptor .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
Key derivatives with substitutions at the pyrimidine 5-position are compared for their physicochemical and biological properties:
Key Findings :
Heterocyclic Core Modifications
Replacing the pyrimidine ring with other heterocycles alters biological activity:
Key Findings :
Pharmacokinetic and Functional Comparisons
- This highlights the role of fluorinated substituents in enhancing bioavailability .
Anticonvulsant Activity :
Data Tables
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
| Compound | Substituent | Molecular Weight | logP (Predicted) | Key Application |
|---|---|---|---|---|
| This compound | Isopropyl | 221.30 | 2.1 | Neurological research |
| 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol | Methyl | 193.25 | 1.8 | Anticonvulsant |
| 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol | Chloro | 213.67 | 2.3 | Enzyme inhibition |
Biological Activity
1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H17N3O
- Molecular Weight : 219.29 g/mol
- CAS Number : [not provided in sources]
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Enzyme Inhibition : Inhibits enzymes such as acetylcholinesterase (AChE) and urease.
- Cytotoxicity : Shows cytotoxic effects on cancer cell lines.
The mechanism of action is primarily through the interaction with specific molecular targets, including:
- Binding to enzymes and receptors, leading to inhibition or modulation of their activity.
- Potential interference with cellular signaling pathways related to growth and proliferation.
Antimicrobial Studies
In a study evaluating the antimicrobial properties of similar piperidine derivatives, compounds were tested against various strains, including Staphylococcus aureus and Escherichia coli. Results indicated moderate to strong antibacterial activity, suggesting that this compound may possess similar properties due to its structural similarities with other active compounds .
Enzyme Inhibition Studies
Research has demonstrated that piperidine derivatives can act as effective inhibitors of AChE, which is crucial in the treatment of Alzheimer’s disease. In vitro studies reported IC50 values indicating significant inhibition potential, which could be extrapolated to suggest that this compound may exhibit comparable enzyme inhibitory activity .
Cytotoxicity Assays
Studies involving various cancer cell lines have shown that piperidine derivatives can induce apoptosis. For instance, compounds structurally related to this compound were observed to inhibit cell proliferation in a dose-dependent manner, indicating potential for therapeutic applications in oncology .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate to strong activity | |
| Enzyme Inhibition | Significant AChE inhibition | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
- Antibacterial Efficacy : A recent study synthesized a series of piperidine derivatives and evaluated their antibacterial efficacy against Salmonella Typhi and Bacillus subtilis. The results showed that certain derivatives exhibited strong antibacterial properties, suggesting that this compound could be developed as a lead compound for antibiotic development .
- Neuroprotective Potential : In a study focused on neurodegenerative diseases, compounds with similar structures were evaluated for their ability to inhibit AChE. The findings indicated that these compounds could serve as potential treatments for Alzheimer's disease due to their ability to enhance cholinergic transmission .
Q & A
Q. Methodological Guidance
- Source Analysis : Compare experimental models (e.g., in vitro vs. in vivo). For example, anti-feeding effects in Pseudaletia separata may not correlate with receptor-binding data from mammalian cells .
- Dose Normalization : Standardize activity metrics (e.g., EC50, LC50) to account for concentration-dependent non-specific effects (e.g., luminescence interference at ≥3 μM) .
- Statistical Validation : Use two-way ANOVA with post-hoc corrections (e.g., Benjamini-Hochberg) to distinguish compound-specific effects from background noise .
What analytical techniques characterize crystallographic interactions of this compound with target proteins?
Advanced Research Question
- X-ray Crystallography : Resolve binding modes (e.g., with human retinol-binding protein 1) at 1.3 Å resolution. The hydroxyl group forms hydrogen bonds with Thr57 and Gln61 .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to validate hydrogen bond persistence (>90% simulation time) .
Application : Structural data guide rational design of analogs with improved binding kinetics.
How does this compound influence plant growth regulation, and what mechanisms are involved?
Advanced Research Question
- Mechanism : At 0.0001% concentration, it acts as a triazole-derived growth stimulant, upregulating gibberellin biosynthesis in wheat seedlings .
- Experimental Design : Pre-treat seeds with compound solutions (10^-6–10^-3 M) and measure germination rates over 72 hours. Optimal activity occurs at low concentrations, avoiding phytotoxicity .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
- Spill Management : Neutralize with activated charcoal, collect in sealed containers, and dispose via hazardous waste protocols .
How can computational modeling predict metabolite pathways for this compound?
Advanced Research Question
- Tools : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism.
- Key Pathways :
- Hydroxylation : CYP3A4-mediated oxidation at the piperidine ring.
- Glucuronidation : Conjugation of the hydroxyl group.
- Validation : Compare in silico results with LC-MS/MS data from hepatocyte incubation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
